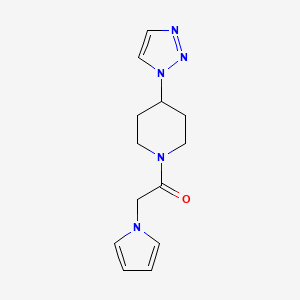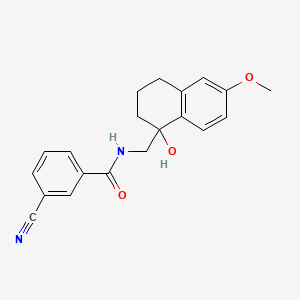
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been used in scientific research for various purposes. This compound is also known as TAK-659 and has been the subject of several studies due to its potential as a therapeutic agent.
科学的研究の応用
Metabolism and Pharmacokinetics
Metabolism and Disposition of BMS-690514 : BMS-690514, a compound with structural similarities, was well absorbed and extensively metabolized via multiple pathways in humans, with excretion in both bile and urine. It underwent multiple oxidation reactions and direct glucuronidation, indicating a high degree of metabolic transformation similar to what might be expected from the compound of interest (L. Christopher et al., 2010).
Pharmacological Evaluation
Anxiolytic-like Effects of LQFM032 : A study on LQFM032, a structurally related compound, showed anxiolytic-like activity mediated through benzodiazepine and nicotinic pathways without altering mnemonic activity. This suggests that compounds with similar structures could have potential applications in the treatment of anxiety disorders (A. F. Brito et al., 2017).
Mechanism of Action
Preclinical Pharmacology of CERC‐301 : CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate receptor antagonist with related pharmacological properties, demonstrated the importance of receptor occupancy in guiding dose selection for clinical trials. This highlights the relevance of understanding the mechanism of action and receptor interactions of novel compounds for therapeutic applications (R. Garner et al., 2015).
Potential Applications in Mental Health
Transfer of DDT to Infants via Breast Milk : Although not directly related to the compound of interest, this study on the transfer of DDT and its metabolites to infants via breast milk in a malaria control area illustrates the importance of understanding the environmental and health implications of chemical exposure. It emphasizes the need for research into the safe use of chemicals and their potential impact on human health (H. Bouwman et al., 1992).
特性
IUPAC Name |
2-pyrrol-1-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-13(11-16-6-1-2-7-16)17-8-3-12(4-9-17)18-10-5-14-15-18/h1-2,5-7,10,12H,3-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMGXRHMJOUBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2638578.png)
![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide](/img/structure/B2638579.png)
![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)
![Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2638582.png)
![1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2638584.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2638587.png)

![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)
![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

